1-Pyridin-2-ylmethanone oxime tosylate
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Overview
Description
1-Pyridin-2-ylmethanone oxime tosylate is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol . It is also known by other names such as Ethanone, 1-(2-pyridinyl)-, O-[(4-methylphenyl)sulfonyl]oxime . This compound is a derivative of pyridine and is characterized by the presence of an oxime functional group and a tosylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-2-ylmethanone oxime tosylate typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine to yield the tosylate derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-2-ylmethanone oxime tosylate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The tosylate group can be substituted by nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the tosylate group under basic conditions
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Pyridin-2-ylmethanone oxime tosylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pyridin-2-ylmethanone oxime tosylate involves the interaction of the oxime group with various molecular targets. The oxime group can form stable complexes with metal ions, which can be used in coordination chemistry. Additionally, the oxime group can react with electrophiles, making it useful in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde oxime: Similar structure but lacks the tosylate group.
Pyridine-2-carboxamide: Similar structure but has an amide group instead of an oxime.
Pyridine-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an oxime
Uniqueness
1-Pyridin-2-ylmethanone oxime tosylate is unique due to the presence of both the oxime and tosylate groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C14H16N2O4S |
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Molecular Weight |
308.35 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C7H8N2O.C7H8O3S/c1-6(9-10)7-4-2-3-5-8-7;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,10H,1H3;2-5H,1H3,(H,8,9,10)/b9-6+; |
InChI Key |
GMAONNAQAOKGIG-MLBSPLJJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\O)/C1=CC=CC=N1 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CC=N1 |
Origin of Product |
United States |
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